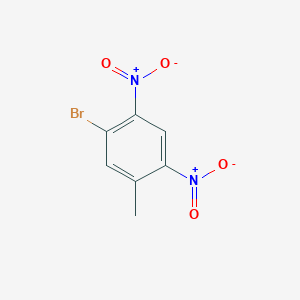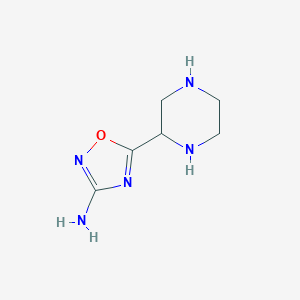
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine is not yet fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes and proteins that are essential for the growth and survival of microorganisms and cancer cells. It may also work by modulating the immune system and reducing inflammation.
Biochemische Und Physiologische Effekte
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and survival of various microorganisms such as bacteria, fungi, and viruses. It has also been found to have anti-inflammatory and anticancer properties. Additionally, this compound has been shown to modulate the immune system and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be purified using various techniques. It is also stable and has a long shelf life. However, there are some limitations to its use in lab experiments. This compound may have some toxicity and may require special handling and disposal procedures. Additionally, its mechanism of action is not yet fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine. One direction is to further investigate its mechanism of action and identify its molecular targets. This may lead to the development of more potent and selective compounds. Another direction is to study its potential use as an anti-inflammatory and anticancer agent in preclinical and clinical trials. Additionally, this compound may be studied for its potential use in the treatment of various infectious diseases and as an immunomodulatory agent.
Synthesemethoden
The synthesis of 5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine involves the reaction of piperazine and 2-nitro-1,3-oxazole in the presence of a reducing agent. The reaction is carried out in a suitable solvent at an appropriate temperature and pressure. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to possess significant antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as an anti-inflammatory and anticancer agent.
Eigenschaften
CAS-Nummer |
129594-95-2 |
|---|---|
Produktname |
5-(Piperazin-2-yl)-1,2,4-oxadiazol-3-amine |
Molekularformel |
C6H11N5O |
Molekulargewicht |
169.19 g/mol |
IUPAC-Name |
5-piperazin-2-yl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C6H11N5O/c7-6-10-5(12-11-6)4-3-8-1-2-9-4/h4,8-9H,1-3H2,(H2,7,11) |
InChI-Schlüssel |
PZNDFGOGQSGMPH-UHFFFAOYSA-N |
SMILES |
C1CNC(CN1)C2=NC(=NO2)N |
Kanonische SMILES |
C1CNC(CN1)C2=NC(=NO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



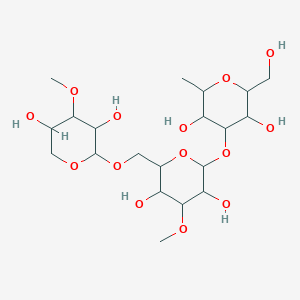

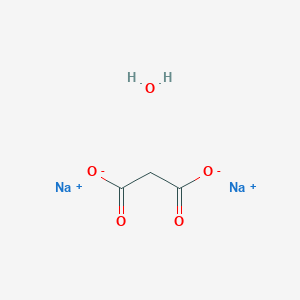
![1-N-[4-(3-aminobutylamino)butyl]butane-1,3-diamine](/img/structure/B145853.png)
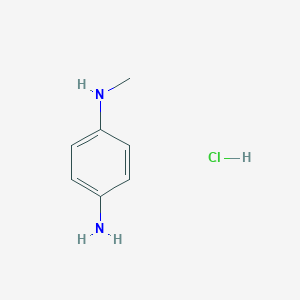
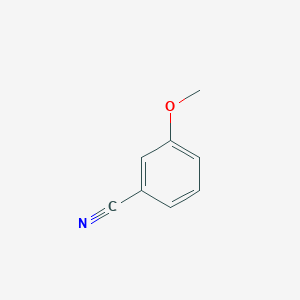
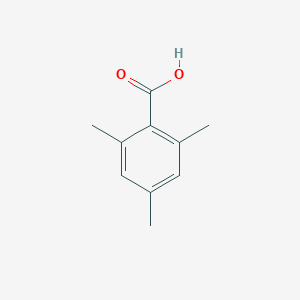
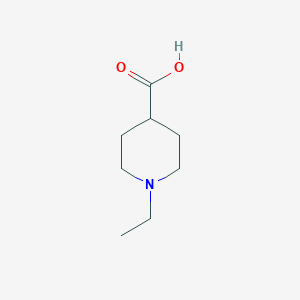
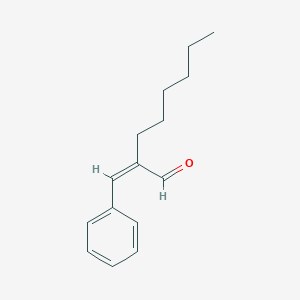
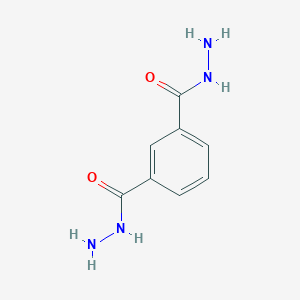
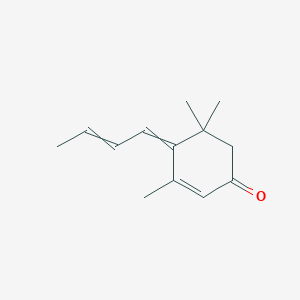
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)

